

Application Notes and Protocols for Kit-Based ⁶⁸Ga Labeling with THP-NCS

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Compound of Interest

Compound Name: THP-NCS

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This document provides detailed application notes and protocols for the kit-based radiolabeling of targeting molecules with Gallium-68 (⁶⁸Ga) using the bifunctional chelator tris(hydroxypyridinone)-isothiocyanate (**THP-NCS**). The THP chelator system offers a significant advantage by enabling rapid and efficient ⁶⁸Ga labeling under mild, ambient temperature conditions, making it highly suitable for kit-based preparations and sensitive biomolecules.^{[1][2][3][4][5]}

Introduction

The positron-emitting radionuclide Gallium-68 ($t_{1/2} = 68$ min) has become a cornerstone of Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators. Kit-based labeling methods are crucial for the widespread clinical adoption of ⁶⁸Ga-radiopharmaceuticals, offering a streamlined and user-friendly approach. The tris(hydroxypyridinone) (THP) chelator, functionalized with an isothiocyanate (NCS) group, provides a versatile platform for conjugating to primary amines on targeting biomolecules such as peptides and proteins. This system allows for a simple, one-step labeling procedure at room temperature and neutral pH, achieving high radiochemical yields and specific activities without the need for post-labeling purification.

Principle of the Method

The overall process involves two main stages:

- **Conjugation:** The **THP-NCS** chelator is covalently attached to the targeting molecule (e.g., a peptide or antibody) via the reaction of the isothiocyanate group with a primary amine on the biomolecule, forming a stable thiourea bond. This creates a "cold" precursor conjugate.
- **Radiolabeling:** The precursor conjugate is then radiolabeled with ^{68}Ga . The THP moiety rapidly and stably complexes the $^{68}\text{Ga}^{3+}$ eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator under mild conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **THP-NCS** for ^{68}Ga labeling.

Table 1: ^{68}Ga Radiolabeling Performance of **THP-NCS** Conjugates

Conjugate	Precursor Amount (nmol)	Radiolabeling Time (min)	Radiolabeling Temperature	pH	Radiochemical Yield (%)	Specific Activity (MBq/nmol)	Reference
H3THP-NCS-RGD	10-12	< 5	Ambient	~6.5	> 95 (HPLC)	60-80	
H3THP-PhNCS-RGD	10-12	< 5	Ambient	~6.5	> 95 (HPLC)	60-80	
THP-TATE	10	< 2	Ambient	5-6.5	≥ 95	60-80	
THPMe-NCS-huA33	~1	5	Ambient	5.5-7	Quantitative	Not Reported	
THP-Pam	Not Specified	5	Room Temperature	7	> 95	High	
THP-mal-J591c-scFv	5 µg	5	Room Temperature	Neutral	> 95	Not Reported	

Table 2: Quality Control Parameters for 68Ga-**THP-NCS** Labeled Compounds

Labeled Compound	Analytical Method	Mobile Phase	Retention Factor (Rf) / Retention Time (Rt)	Reference
[⁶⁸ Ga(THP-NCS-RGD)]	ITLC-SG	0.1 M Citrate Buffer (pH 5.5)	Rf < 0.1	
[⁶⁸ Ga(citrate) ₂] ₃ -	ITLC-SG	0.1 M Citrate Buffer (pH 5.5)	Rf > 0.8	
[⁶⁸ Ga(THP-NCS-RGD)]	HPLC (Method 3)	Not Specified	Rt = 7.83 min	
[⁶⁸ Ga(THP-PhNCS-RGD)]	HPLC (Method 3)	Not Specified	Rt = 8.15 min	
[⁶⁸ Ga]Ga-THP-Tz	ITLC-SG	80% v/v Ammonium Acetate/Methanol	Rf = 0.8-1	

Experimental Protocols

Protocol for Conjugation of THP-NCS to a Peptide

This protocol is a general guideline for the conjugation of **THP-NCS** to a peptide containing a primary amine (e.g., a lysine residue).

Materials:

- Peptide with a primary amine (e.g., cyclic(RGDfK))
- **THP-NCS**
- Dimethyl sulfoxide (DMSO)
- Diisopropylethylamine (DIPEA)
- Microwave reactor

- Reverse-phase HPLC for purification

Procedure:

- Dissolve the cyclic peptide (e.g., RGD) in DMSO (100–300 μ L).
- In a separate vial, dissolve **THP-NCS** in DMSO (100–300 μ L).
- Add the peptide solution to the **THP-NCS** solution.
- Add DIPEA (5–10 μ L) to the reaction mixture to adjust the pH.
- Heat the reaction solution in a microwave reactor at 120 °C for 30 minutes.
- Purify the resulting conjugate using reverse-phase HPLC.
- Combine the fractions containing the pure conjugate and lyophilize to obtain the final product.

Protocol for Kit-Based ⁶⁸Ga Radiolabeling

This protocol describes a simple, one-step radiolabeling procedure suitable for a kit-based formulation.

Materials:

- Lyophilized **THP-NCS** conjugated precursor (e.g., 10-12 nmol of H3**THP-NCS**-RGD)
- ⁶⁸Ge/⁶⁸Ga generator
- 0.1 M HCl for elution
- Ammonium acetate solution (1 M or 2 M)
- Sterile water for injection or 50% ethanol/water
- Sterile vials

Procedure:

- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$. A fraction of the eluate containing the highest activity (e.g., the second 1 mL fraction) is typically used.
- In a sterile vial, dissolve the lyophilized **THP-NCS**-peptide conjugate (e.g., 22.5 μg of **H3THP-NCS-RGD**) in a small volume of 50% ethanol/water (e.g., 50-100 μL).
- Add the $^{68}\text{GaCl}_3$ eluate (e.g., 1 mL containing 90-100 MBq) directly to the vial containing the conjugate.
- Immediately add ammonium acetate solution (e.g., 300 μL of 1 M solution) to adjust the pH to approximately 6.5.
- The reaction is complete within 2-5 minutes at ambient temperature. No further purification is typically required.

Protocol for Quality Control using Instant Thin Layer Chromatography (ITLC)

Materials:

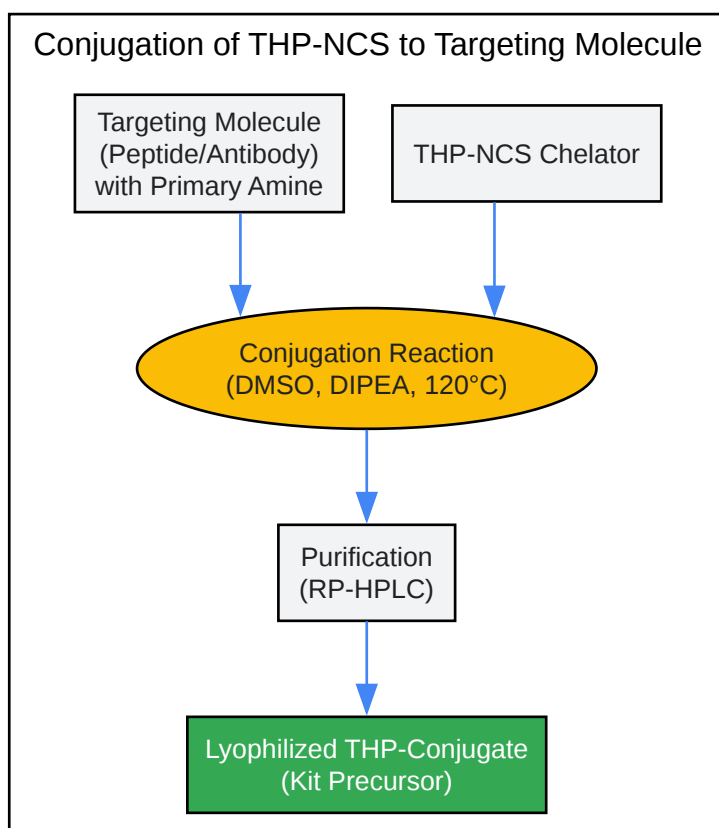
- ITLC-SG strips
- Developing chamber
- Mobile phase: 0.1 M aqueous citrate buffer (pH 5.5)
- Radio-TLC scanner

Procedure:

- Spot a small aliquot of the final radiolabeled product onto an ITLC-SG strip.
- Develop the strip in a chamber containing the citrate buffer mobile phase.
- Allow the solvent front to travel near the top of the strip.
- Remove the strip and allow it to dry.

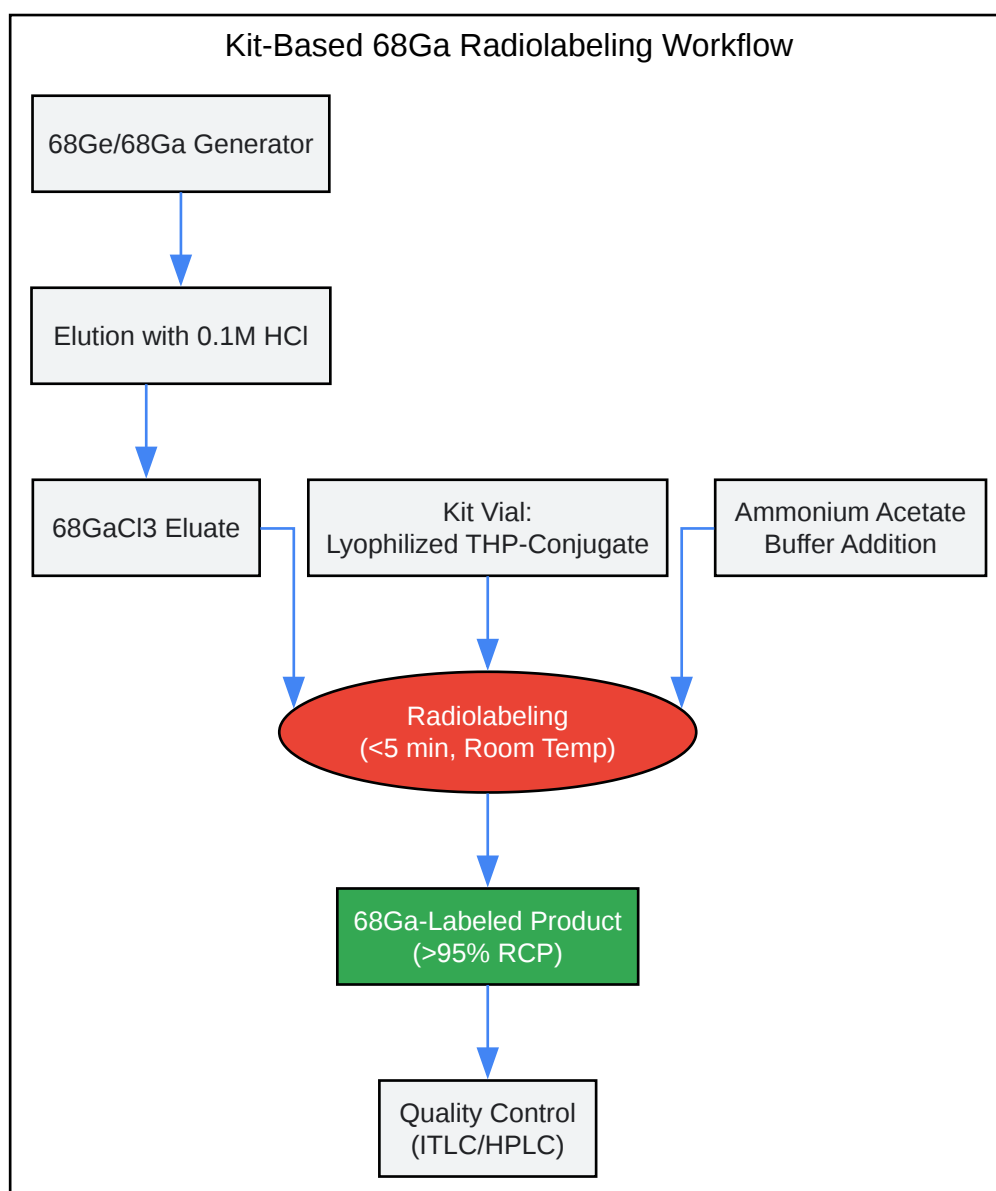
- Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
- The ^{68}Ga -labeled conjugate will remain at the origin ($R_f < 0.1$), while any unchelated ^{68}Ga will move with the solvent front as $[\text{}^{68}\text{Ga}(\text{citrate})_2]^{3-}$ ($R_f > 0.8$).
- Calculate the radiochemical purity by integrating the peaks.

Visualizations



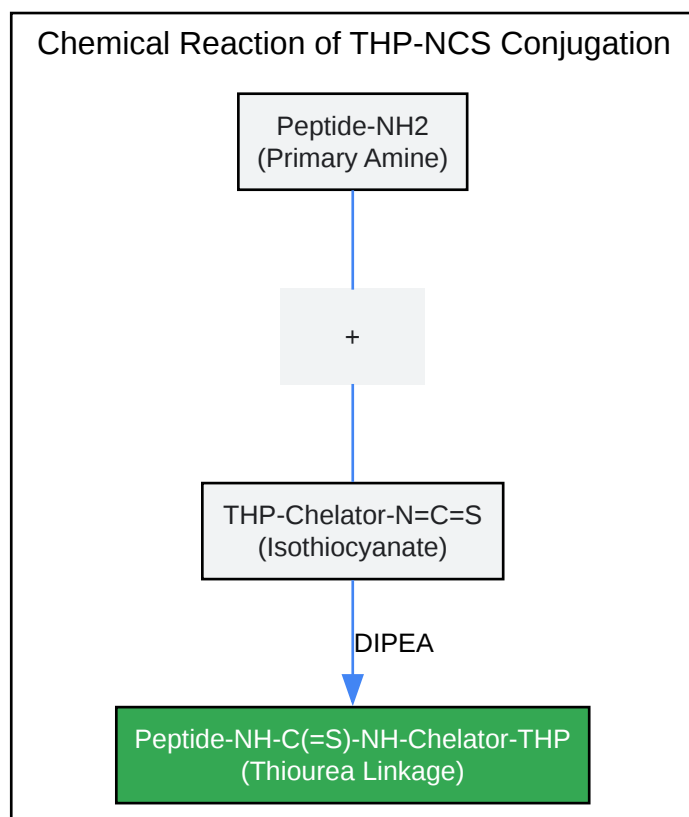
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Caption: Workflow for the synthesis of a THP-conjugated precursor.



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Caption: Workflow for the kit-based ^{68}Ga radiolabeling procedure.



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Caption: Chemical reaction showing the formation of a thiourea bond.

Stability

The resulting ^{68}Ga -THP complexes demonstrate high stability. Serum stability studies have shown that no significant transchelation of $^{68}\text{Ga}^{3+}$ to serum proteins occurs over several hours. For instance, when $[^{68}\text{Ga}(\text{THP-NCS-RGD})]$ was incubated in human serum, size exclusion chromatography showed a single radioactive peak corresponding to the intact radiolabeled peptide, indicating excellent stability.

Conclusion

The **THP-NCS** bifunctional chelator provides a robust and efficient platform for the development of kit-based ^{68}Ga radiopharmaceuticals. The mild labeling conditions, rapid reaction times, and high radiochemical yields make this an attractive technology for labeling a

wide range of targeting molecules, including peptides and antibodies, for PET imaging applications.

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